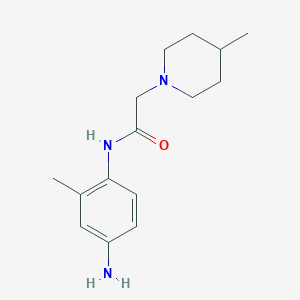

N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide

Vue d'ensemble

Description

N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, a methyl-substituted phenyl ring, and a piperidine moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-amino-2-methylphenol with an appropriate acylating agent to form an intermediate compound.

Piperidine Introduction: The intermediate is then reacted with 4-methylpiperidine under suitable conditions to introduce the piperidine moiety.

Final Product Formation: The final step involves the acylation of the intermediate with an appropriate acylating agent to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

Substitution: The amino and piperidine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Research

N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide has been investigated for its potential anticancer properties. Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting cell proliferation in breast and prostate cancer models. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of specific kinases involved in tumor growth .

2. Neurological Applications

The compound's structure suggests potential activity as a central nervous system agent. Research indicates that it may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in these areas .

Pharmacology

3. Receptor Interaction

this compound has been studied for its interaction with various receptors, including serotonin and dopamine receptors. Preliminary findings suggest that it may act as a modulator of neurotransmitter systems, thereby influencing mood and cognitive functions .

4. Pain Management

There is emerging evidence supporting the use of this compound in pain management therapies. It may act on pain pathways by modulating receptor activity related to pain perception, offering a new avenue for developing analgesics with fewer side effects compared to traditional opioids .

Proteomics Research

5. Biochemical Applications

In proteomics, this compound is utilized as a reagent for labeling proteins and peptides. Its unique chemical properties allow for specific interactions with amino acids, facilitating the study of protein interactions and functions within biological systems .

Case Studies

Mécanisme D'action

The mechanism of action of N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide, with the CAS number 436090-56-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₁₅H₂₃N₃O

- Molecular Weight : 261.36 g/mol

- Structure : The compound features an amino group, a piperidine ring, and an acetamide moiety, contributing to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃N₃O |

| Molecular Weight | 261.36 g/mol |

| CAS Number | 436090-56-1 |

| MDL Number | MFCD03434390 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors.

- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown potent inhibitory activity against class I HDAC isoforms, which play a crucial role in regulating gene expression and are implicated in cancer progression .

- Antitumor Activity : In studies involving xenograft models, compounds structurally related to this compound demonstrated significant antitumor efficacy, suggesting potential applications in oncology .

- Neuropharmacological Effects : The piperidine moiety is known for its influence on neurotransmitter systems, potentially affecting mood and cognition. This suggests that the compound may have implications in treating neuropsychiatric disorders .

Study 1: Antitumor Efficacy

A study evaluating the antitumor properties of related compounds found that they significantly increased acetyl-histone H3 levels and induced apoptosis in cancer cell lines. This mechanism is crucial for developing therapeutic agents targeting HDACs .

Study 2: Pharmacokinetic Profile

Research on the pharmacokinetics of similar compounds indicated favorable absorption and distribution characteristics in animal models. These studies highlighted minimal metabolic differences across species, suggesting a consistent pharmacological profile that could be beneficial in clinical settings .

Study 3: Neurotransmitter Modulation

Investigations into the neuropharmacological effects revealed that compounds with similar structural features modulate neurotransmitter levels, particularly serotonin and dopamine, which are vital for mood regulation. This opens avenues for exploring this compound as a potential treatment for depression and anxiety disorders .

Propriétés

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-11-5-7-18(8-6-11)10-15(19)17-14-4-3-13(16)9-12(14)2/h3-4,9,11H,5-8,10,16H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXJNDJYYJHGFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357666 | |

| Record name | N-(4-Amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436090-56-1 | |

| Record name | N-(4-Amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.